molecular formula C19H22N2O5S B4616253 N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

Cat. No. B4616253
M. Wt: 390.5 g/mol
InChI Key: OQGKXYLPHLWRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide, involves multi-step organic reactions that might include amide formation, sulfonation, and cyclization steps. A practical example includes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields and simple workup procedures (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which is crucial for the compound's biological activity and chemical reactivity. Structural analyses, such as X-ray crystallography or NMR spectroscopy, provide insights into the molecule's conformation, bonding patterns, and potential for interaction with biological targets. For similar compounds, studies have detailed the synthesis and crystal structure elucidation, offering a foundation for understanding the structural properties of N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are central to their synthesis and functionalization. The chemical properties are influenced by the substituents on the benzamide ring and the nature of the amide bond, which can undergo hydrolysis under certain conditions. Research into related compounds has explored their reactivity and potential as intermediates for further chemical transformations (Uchida, Kobayashi, & Kozuka, 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. Studies on similar compounds provide insights into how structural changes affect physical properties, aiding in the design of compounds with desirable characteristics (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the compound's potential applications. For benzamide derivatives, these properties can be influenced by the electronic effects of substituents on the aromatic ring and the amide linkage. Research into the synthesis and application of similar compounds highlights the importance of understanding these chemical properties for developing new pharmaceuticals and materials (Mohebat, Raja, & Mohammadian, 2015).

Scientific Research Applications

Neurotoxicity Studies

A study on N-butyl benzenesulfonamide (NBBS), which shares structural similarities with the specified compound, indicated its neurotoxic effects. In experiments involving young adult New Zealand white rabbits, repeated inoculations of NBBS led to dose-dependent motor dysfunction, including limb splaying, hyperreflexia, and other symptoms. Histopathological changes were observed, including intramedullary thickening of the ventral horn axons and swollen dendritic processes of spinal motor neurons. This study raises questions about the safety of NBBS and related compounds to humans (Strong et al., 2004).

HDAC Inhibition for Cancer Therapy

Another research direction involves the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound acting as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, demonstrating significant antitumor activity in vivo and showing promise as an anticancer drug (Zhou et al., 2008).

Asymmetric Synthesis and Catalysis

The utility of N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide in synthetic chemistry was highlighted in studies focusing on the development of new methods for asymmetric synthesis. For example, the use of tert-butanesulfinyl aldimines and ketimines, which may share reactivity patterns with the specified compound, has been explored for the synthesis of protected 1,2-amino alcohols, showcasing the versatility of these intermediates in producing highly enantioenriched amines (Tang et al., 2001).

Antiviral Research

Research on compounds structurally related to N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide has led to the discovery of potential antiviral agents. For instance, a study identified a compound that inhibits Zika virus replication by blocking the de novo formation of the membranous replication compartment, demonstrating a novel approach to antiviral treatment (Riva et al., 2021).

properties

IUPAC Name

N-butyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-2-3-10-20-19(22)15-6-4-5-7-16(15)21-27(23,24)14-8-9-17-18(13-14)26-12-11-25-17/h4-9,13,21H,2-3,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGKXYLPHLWRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide
Reactant of Route 6
N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.